7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline
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Overview
Description
7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the quinoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of iodine, trifluoromethyl, and isopropoxy groups in its structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline typically involves multiple steps, including halogenation, etherification, and coupling reactions. One common method involves the following steps:
Halogenation: Introduction of the iodine atom at the 7th position of the quinoline ring using iodine and an oxidizing agent.
Etherification: Formation of the isopropoxy group at the 8th position through a nucleophilic substitution reaction with isopropanol.
Coupling Reaction: Introduction of the trifluoromethylphenyl group at the 5th position using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines.
Scientific Research Applications
7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline: Lacks the iodine atom at the 7th position.
7-Iodo-5-[4-(trifluoromethyl)phenyl]quinoline: Lacks the isopropoxy group at the 8th position.
7-Iodo-8-[(propan-2-yl)oxy]quinoline: Lacks the trifluoromethylphenyl group at the 5th position.
Uniqueness
The uniqueness of 7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
648896-98-4 |
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Molecular Formula |
C19H15F3INO |
Molecular Weight |
457.2 g/mol |
IUPAC Name |
7-iodo-8-propan-2-yloxy-5-[4-(trifluoromethyl)phenyl]quinoline |
InChI |
InChI=1S/C19H15F3INO/c1-11(2)25-18-16(23)10-15(14-4-3-9-24-17(14)18)12-5-7-13(8-6-12)19(20,21)22/h3-11H,1-2H3 |
InChI Key |
MTEXPXJZCUGFPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C2=C1N=CC=C2)C3=CC=C(C=C3)C(F)(F)F)I |
Origin of Product |
United States |
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